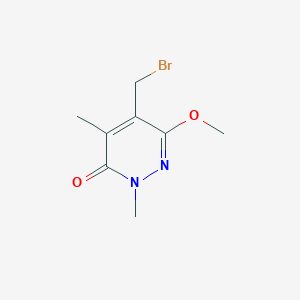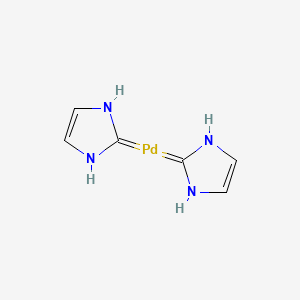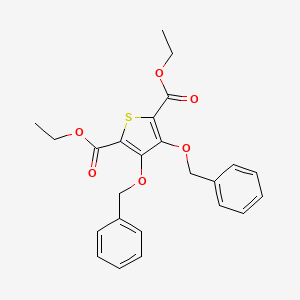
2,5-Thiophenedicarboxylic acid, 3,4-bis(phenylmethoxy)-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Thiophenedicarboxylic acid, 3,4-bis(phenylmethoxy)-, diethyl ester is a complex organic compound with the molecular formula C24H24O6S and a molecular weight of 440.5088 . This compound is characterized by the presence of a thiophene ring substituted with carboxylic acid groups and phenylmethoxy groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Thiophenedicarboxylic acid, 3,4-bis(phenylmethoxy)-, diethyl ester typically involves the esterification of 2,5-thiophenedicarboxylic acid with diethyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for achieving high efficiency and product purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Thiophenedicarboxylic acid, 3,4-bis(phenylmethoxy)-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the ester groups to alcohols or aldehydes.
Substitution: The phenylmethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Compounds with new functional groups replacing the phenylmethoxy groups.
Applications De Recherche Scientifique
2,5-Thiophenedicarboxylic acid, 3,4-bis(phenylmethoxy)-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,5-Thiophenedicarboxylic acid, 3,4-bis(phenylmethoxy)-, diethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Thiophenedicarboxylic acid, dimethyl ester
- 2,5-Thiophenedicarboxylic acid, diethyl ester
- 3,4-Dimethoxy-2,5-thiophenedicarboxylic acid
Uniqueness
Compared to similar compounds, 2,5-Thiophenedicarboxylic acid, 3,4-bis(phenylmethoxy)-, diethyl ester is unique due to the presence of phenylmethoxy groups, which impart distinct chemical properties and reactivity. These groups enhance the compound’s ability to participate in specific chemical reactions and interactions, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
177364-95-3 |
|---|---|
Formule moléculaire |
C24H24O6S |
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
diethyl 3,4-bis(phenylmethoxy)thiophene-2,5-dicarboxylate |
InChI |
InChI=1S/C24H24O6S/c1-3-27-23(25)21-19(29-15-17-11-7-5-8-12-17)20(22(31-21)24(26)28-4-2)30-16-18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3 |
Clé InChI |
PHTIFMBSWIQBTC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=C(S1)C(=O)OCC)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-](/img/structure/B12568481.png)
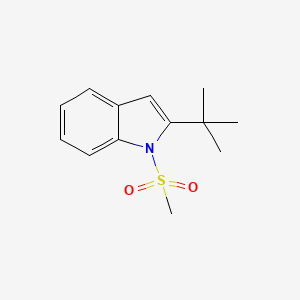

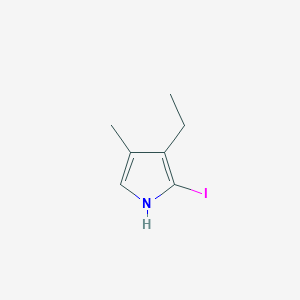
![1-Propanesulfonic acid, 3,3'-[1,2-ethanediylbis(ethylimino)]bis-](/img/structure/B12568506.png)
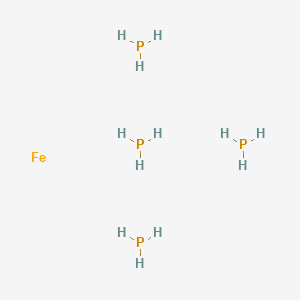




![6-[(2-Hexyldecyl)oxy]-7H-purine](/img/structure/B12568550.png)
